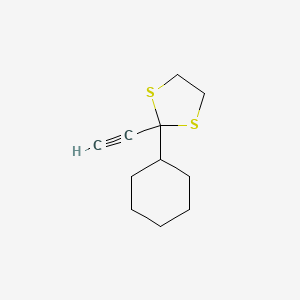
2-Cyclohexyl-2-ethynyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-2-ethynyl-1,3-dithiolane is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The presence of the cyclohexyl and ethynyl groups in the structure of this compound makes it a unique and interesting compound for various chemical applications.
Méthodes De Préparation
The synthesis of 2-Cyclohexyl-2-ethynyl-1,3-dithiolane typically involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions can vary, but common catalysts include yttrium triflate, tungstophosphoric acid, and iodine . The reaction is usually carried out at room temperature or under reflux conditions, depending on the specific catalyst and substrate used .
Analyse Des Réactions Chimiques
2-Cyclohexyl-2-ethynyl-1,3-dithiolane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate, osmium tetroxide, chromium trioxide, and hydrogen gas in the presence of a nickel or rhodium catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield a sulfone, while reduction with hydrogen gas can produce a thiol .
Applications De Recherche Scientifique
2-Cyclohexyl-2-ethynyl-1,3-dithiolane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the formation of carbon-carbon bonds, making it valuable in organic synthesis . In industry, it can be used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-2-ethynyl-1,3-dithiolane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions . The sulfur atoms in the dithiolane ring can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition . The cyclohexyl and ethynyl groups can also influence the reactivity of the compound by stabilizing or destabilizing reaction intermediates .
Comparaison Avec Des Composés Similaires
2-Cyclohexyl-2-ethynyl-1,3-dithiolane can be compared to other similar compounds, such as 1,3-dithianes and 1,4-dithianes . While 1,3-dithianes are well-known for their use as carbonyl protecting groups and umpolung reagents, this compound offers unique reactivity due to the presence of the cyclohexyl and ethynyl groups . This makes it a valuable compound for specific synthetic applications where other dithianes may not be as effective .
Propriétés
Numéro CAS |
920979-34-6 |
|---|---|
Formule moléculaire |
C11H16S2 |
Poids moléculaire |
212.4 g/mol |
Nom IUPAC |
2-cyclohexyl-2-ethynyl-1,3-dithiolane |
InChI |
InChI=1S/C11H16S2/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h1,10H,3-9H2 |
Clé InChI |
LTPLIJLHAVZWHQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(SCCS1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


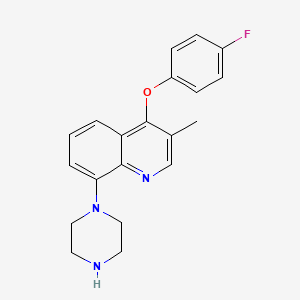
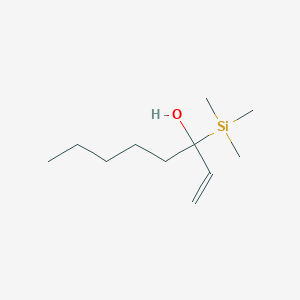
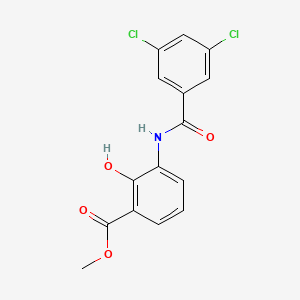
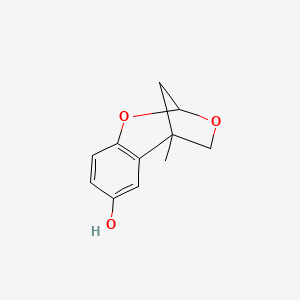
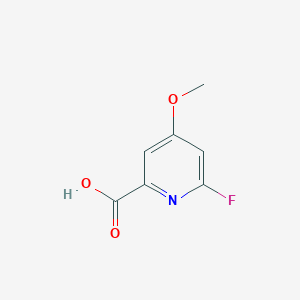
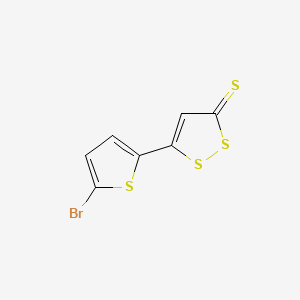
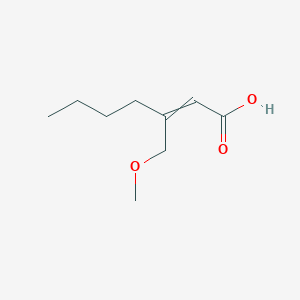

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)


![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)

![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
